![molecular formula C17H17BrN2O3S B2663247 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899731-68-1](/img/structure/B2663247.png)
3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, also known as BDTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDTB belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-inflammatory and anti-tumor properties.
Applications De Recherche Scientifique
Chemical Synthesis
3-Bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide and its derivatives are utilized in various chemical synthesis processes. For example, they are used in the copper-catalyzed intramolecular cyclization of substituted thioureas, leading to the production of N-benzothiazol-2-yl-amides with good to excellent yields under mild conditions (Wang et al., 2008). Moreover, these compounds are involved in the synthesis of antipyrine derivatives, where they undergo specific structural characterizations such as X-ray structure, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020).
Pharmaceutical Applications
These compounds are integral in the development of pharmaceutical agents. For instance, they are used in synthesizing CCR5 antagonists, which have shown potential in orally active forms (Ikemoto et al., 2005). Additionally, derivatives of this compound exhibit antifungal activities, as observed in compounds tested against various fungi and yeasts (Ienascu et al., 2018).
Structural and Spectroscopic Analysis
These benzamide derivatives are subject to extensive structural and spectroscopic analysis. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was characterized by various techniques including IR, H and C-NMR, mass spectrometry, and elemental analysis, with its crystal structure determined from single crystal X-ray diffraction data (Saeed et al., 2010).
Antimicrobial and Antioxidant Studies
These compounds are also explored for their antimicrobial and antioxidant properties. For instance, synthesis and characterization of benzamides and their Cu(II) and Ni(II) complexes have been undertaken, which are useful in understanding their potential as antimicrobial agents (Binzet et al., 2009). Additionally, studies have been conducted on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, assessing their antioxidant activities, which indicate their potential in the development of bioactive compounds (Ahmad et al., 2012).
Propriétés
IUPAC Name |
3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNDDPKTWCIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

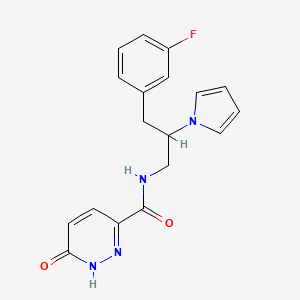

![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)
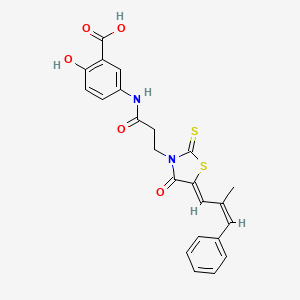
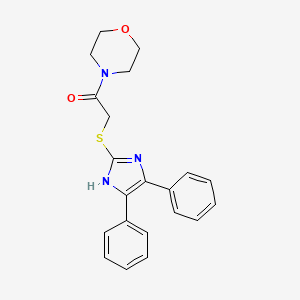
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
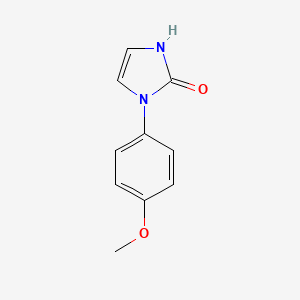
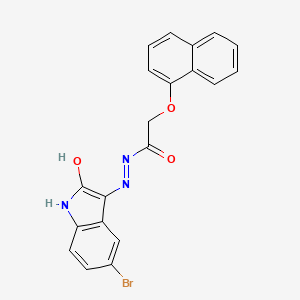
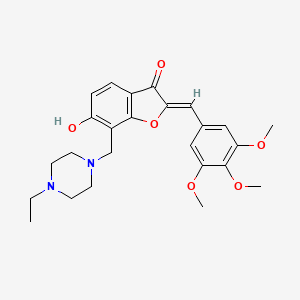
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)
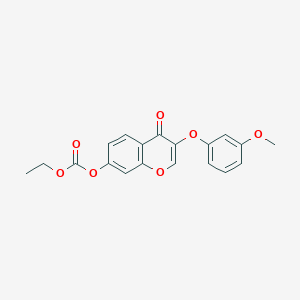
![3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2663186.png)